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molecular formula C12H14BrN B8314072 (3-Bromo-2,6-diethyl-phenyl)-acetonitrile

(3-Bromo-2,6-diethyl-phenyl)-acetonitrile

Cat. No. B8314072
M. Wt: 252.15 g/mol
InChI Key: GSOMWMVWQSVWBM-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

To a solution of 6.28 g (24 mmol) 1-bromo-3-chloromethyl-2,4-diethyl-benzene in 120 ml tetrahydrofurane/N,N-dimethylformamide 1:1 cooled to 0° C. were added 1.76 g (36 mmol) sodium cyanide. The mixture was warmed to 50° C. and stirred at this temperature over night. Then the reaction mixture was diluted with ethyl acetate and extracted several times with water. The organic phase was dried over Na2SO4, filtered and evaporated: 7.2 g (3-bromo-2,6-diethyl-phenyl)-acetonitrile that did not require further purification.
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
tetrahydrofurane N,N-dimethylformamide
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[C:4]([CH2:10]Cl)[C:3]=1[CH2:12][CH3:13].[C-:14]#[N:15].[Na+]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH2:12][CH3:13])=[C:4]([CH2:10][C:14]#[N:15])[C:5]([CH2:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.28 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)CC)CCl)CC
Name
tetrahydrofurane N,N-dimethylformamide
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1.CN(C=O)C
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=CC1)CC)CC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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